![molecular formula C16H17NO B3018145 1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one CAS No. 2459725-59-6](/img/structure/B3018145.png)
1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one” is a compound that falls under the category of spiro compounds, which are characterized by two cyclic rings fused at a common carbon atom . These compounds are known for their unique conformational features, structural complexity, and rigidity .
Synthesis Analysis
The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A study has shown efficient design, synthesis, and structure-activity relationship studies of 1-(3’-substituted propyl)-4-arylpiperidines .Molecular Structure Analysis
The molecular formula of this compound is C13H15NO . It’s a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involved in the formation of such compounds often include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 318.7±42.0 °C at 760 mmHg, and a flash point of 155.4±23.3 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Nociceptin/Orphanin FQ Receptor Antagonists
- Applications :
Somatostatin Receptor Agonists
- Applications :
Drug Discovery and Evaluation
Future Directions
The future directions in the research of such compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines could be explored further, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
The primary target of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one is Tryptase alpha/beta-1 . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type .
Mode of Action
It is known that the compound interacts with its target, tryptase alpha/beta-1, which may play a role in innate immunity .
Biochemical Pathways
It is suggested that the compound may influence pathways related to pain-inhibitory signal transmissions and emotional components .
Pharmacokinetics
It is suggested that the compound has metabolic stabilities and little herg ion channel binding affinities .
Result of Action
It is suggested that the compound may have potential utilities to modulate/attenuate n/ofq activity for regulation of human physiologies in pharmacological and clinical viewpoints .
Action Environment
It is suggested that the compound’s action may be influenced by various factors such as the presence of other compounds, ph, temperature, and the specific environment within the body .
properties
IUPAC Name |
1-spiro[indene-1,4'-piperidine]-1'-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-15(18)17-11-9-16(10-12-17)8-7-13-5-3-4-6-14(13)16/h2-8H,1,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGHSLRMISYXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.